PD-168077 Exhibits >400-Fold and >300-Fold D4 Receptor Selectivity Versus D2 and D3 Subtypes Respectively
PD-168077 demonstrates high-affinity binding to the dopamine D4 receptor with Ki values of 8.7–9 nM , while exhibiting markedly weaker affinity for D2 receptors (Ki = 2.8 µM) and D3 receptors . In a comparative pharmacology study using stable HEK-293 cell lines co-expressing human D2L, D3, or D4 receptors with Gαqo5, PD-168077 was characterized as a potent partial D4 agonist exhibiting 31–1700-fold selectivity for D4 over D3 or D2 [1]. In contrast, non-selective D2-like agonists apomorphine and quinpirole showed full efficacy but failed to discriminate across the three receptor subtypes [1].
| Evidence Dimension | Receptor binding affinity (Ki) and functional selectivity |
|---|---|
| Target Compound Data | Ki (D4) = 8.7–9 nM; Ki (D2) ≈ 2.8 µM; functional selectivity = 31–1700-fold for D4 vs D2/D3 |
| Comparator Or Baseline | Apomorphine (non-selective D2-like agonist): full efficacy at D2L, D3, and D4 receptors with no subtype discrimination; Quinpirole: similar non-selective profile |
| Quantified Difference | >400-fold selectivity over D2; >300-fold selectivity over D3; PD-168077 is D4-selective whereas apomorphine and quinpirole are non-selective |
| Conditions | Radioligand binding assays using human recombinant receptors; functional calcium flux assays in HEK-293 cells co-expressing D2L/D3/D4 with Gαqo5 |
Why This Matters
This quantitative selectivity enables definitive attribution of observed pharmacological effects to D4 receptor activation rather than off-target D2 or D3 receptor engagement, a critical requirement for mechanistic studies in schizophrenia and cognition research.
- [1] Gazi L, et al. Comparative pharmacology of human dopamine D2-like receptor stable cell lines coupled to calcium flux through Gαqo5. Biochem Pharmacol. 2004;68(4):761-772. View Source
